2-(furan-2-ylmethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-[(FURAN-2-YL)METHYL]-8-(3-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that features a unique structure combining furan, methoxyphenyl, and pyrido-naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(FURAN-2-YL)METHYL]-8-(3-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-[(FURAN-2-YL)METHYL]-8-(3-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(FURAN-2-YL)METHYL]-8-(3-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-[(FURAN-2-YL)METHYL]-8-(3-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- 2-[(FURAN-2-YL)METHYL]-8-(3-HYDROXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Uniqueness
The uniqueness of 2-[(FURAN-2-YL)METHYL]-8-(3-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H17N3O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
8-(furan-2-ylmethyl)-2-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C23H17N3O4/c1-29-16-5-2-4-15(12-16)26-10-8-21-19(23(26)28)13-18-20(24-21)7-9-25(22(18)27)14-17-6-3-11-30-17/h2-13H,14H2,1H3 |
InChI Key |
IVKZIEAULWLPJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CO5 |
Origin of Product |
United States |
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